molecular formula C9H12F2O3 B8222281 Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate

Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate

Cat. No.: B8222281
M. Wt: 206.19 g/mol
InChI Key: ZZTPAENOSYXORX-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H12F2O3 It is a derivative of cyclohexane, featuring both fluorine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate typically involves the fluorination of a cyclohexanone derivative followed by esterification. One common method includes the reaction of 3,3-difluorocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The ester group allows for hydrolysis, releasing the active form of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxocyclohexane-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    3,3-Difluoro-4-oxocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Properties

IUPAC Name

ethyl 3,3-difluoro-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c1-2-14-8(13)6-3-4-7(12)9(10,11)5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTPAENOSYXORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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